Cas no 71935-16-5 (Benzoic acid,4-(1H-indol-1-yl)-)
Benzoic acid,4-(1H-indol-1-yl)- Chemical and Physical Properties
Names and Identifiers
-
- Benzoic acid,4-(1H-indol-1-yl)-
- 1-(4-CARBOXYPHENYL)-1H-INDOLE-5-CARBOXYLIC ACID
- 1-(4-carboxyphenyl)indole-5-carboxylic acid
- 4-(1H-indol-1-yl)Benzoic acid
- 1-(4-Carboxyphenyl)-1H-indole-6-carboxylic acid
- 1-p-Carboxyphenyl-indol
- 4-(5-(Methoxycarbonyl)-1H-indol-1-yl)benzoic acid
- 4-(5-Chloro-1H-indol-1-yl)benzoic acid
- 4-(5-Cyano-1H-indol-1-yl)benzoic acid
- 4-(5-Fluoro-1H-indol-1-yl)benzoic acid
- 4-(5-Methoxy-1H-indol-1-yl)benzoic acid
- Benzoic acid,4-(1H-indol-1-yl)
- p-(indol-1-yl)benzoic acid
- 71935-16-5
- DTXSID20697976
- FT-0736872
-
- Inchi: 1S/C16H11NO4/c18-15(19)10-1-4-13(5-2-10)17-8-7-11-9-12(16(20)21)3-6-14(11)17/h1-9H,(H,18,19)(H,20,21)
- InChI Key: BJHWREWVNAYEAK-UHFFFAOYSA-N
- SMILES: OC(C1C=CC2=C(C=1)C=CN2C1C=CC(C(=O)O)=CC=1)=O
Computed Properties
- Exact Mass: 281.06900
- Monoisotopic Mass: 281.069
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 21
- Rotatable Bond Count: 3
- Complexity: 417
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.7
- Topological Polar Surface Area: 79.5A^2
Experimental Properties
- PSA: 79.53000
- LogP: 3.02690
Benzoic acid,4-(1H-indol-1-yl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7432633-0.05g |
4-(1H-indol-1-yl)benzoic acid |
71935-16-5 | 95% | 0.05g |
$315.0 | 2024-05-24 | |
| Enamine | EN300-7432633-0.1g |
4-(1H-indol-1-yl)benzoic acid |
71935-16-5 | 95% | 0.1g |
$470.0 | 2024-05-24 | |
| Enamine | EN300-7432633-0.25g |
4-(1H-indol-1-yl)benzoic acid |
71935-16-5 | 95% | 0.25g |
$672.0 | 2024-05-24 | |
| Enamine | EN300-7432633-0.5g |
4-(1H-indol-1-yl)benzoic acid |
71935-16-5 | 95% | 0.5g |
$1058.0 | 2024-05-24 | |
| Enamine | EN300-7432633-1.0g |
4-(1H-indol-1-yl)benzoic acid |
71935-16-5 | 95% | 1.0g |
$1357.0 | 2024-05-24 | |
| Enamine | EN300-7432633-2.5g |
4-(1H-indol-1-yl)benzoic acid |
71935-16-5 | 95% | 2.5g |
$2660.0 | 2024-05-24 | |
| Enamine | EN300-7432633-5.0g |
4-(1H-indol-1-yl)benzoic acid |
71935-16-5 | 95% | 5.0g |
$3935.0 | 2024-05-24 | |
| Enamine | EN300-7432633-10.0g |
4-(1H-indol-1-yl)benzoic acid |
71935-16-5 | 95% | 10.0g |
$5837.0 | 2024-05-24 | |
| 1PlusChem | 1P00FFUH-50mg |
1-(4-Carboxyphenyl)-1H-indole-5-carboxylic acid |
71935-16-5 | 95% | 50mg |
$452.00 | 2024-04-21 | |
| 1PlusChem | 1P00FFUH-100mg |
1-(4-Carboxyphenyl)-1H-indole-5-carboxylic acid |
71935-16-5 | 95% | 100mg |
$643.00 | 2024-04-21 |
Benzoic acid,4-(1H-indol-1-yl)- Related Literature
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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3. Estimation of hydrogen sulfide from crude petroleum: a unique invention using a simple chemosensor†Shampa Kundu,Prithidipa Sahoo New J. Chem., 2019,43, 12369-12374
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
Additional information on Benzoic acid,4-(1H-indol-1-yl)-
Benzoic acid, 4-(1H-indol-1-yl) (CAS No. 71935-16-5): A Comprehensive Overview
Benzoic acid, 4-(1H-indol-1-yl) (CAS No. 71935-16-5) is a versatile compound with significant applications in various fields, including pharmaceuticals, materials science, and chemical research. This comprehensive overview aims to provide a detailed insight into the chemical structure, synthesis methods, biological activities, and potential applications of this compound.
Chemical Structure and Properties
Benzoic acid, 4-(1H-indol-1-yl) is an aromatic carboxylic acid derivative characterized by the presence of an indole ring attached to the para position of the benzoic acid moiety. The molecular formula of this compound is C13H10O2, and its molecular weight is approximately 202.22 g/mol. The compound exhibits a white crystalline solid form at room temperature and has a melting point of around 200°C.
The chemical structure of Benzoic acid, 4-(1H-indol-1-yl) confers it with unique physical and chemical properties. It is slightly soluble in water but highly soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). These solubility characteristics make it suitable for various chemical reactions and biological assays.
Synthesis Methods
The synthesis of Benzoic acid, 4-(1H-indol-1-yl) can be achieved through several methods, each with its own advantages and limitations. One common approach involves the coupling reaction between 4-bromobenzoic acid and indole using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling or the Buchwald-Hartwig amination.
A typical synthetic route involves the following steps:
- Palladium-catalyzed coupling of 4-bromobenzoic acid with indole in the presence of a base such as potassium carbonate or cesium carbonate.
- Purification of the product through recrystallization or column chromatography to obtain high-purity Benzoic acid, 4-(1H-indol-1-yl).
This synthetic method is highly efficient and has been widely used in both academic and industrial settings due to its robustness and scalability.
Biological Activities
Benzoic acid, 4-(1H-indol-1-yl) has been extensively studied for its biological activities, particularly in the context of pharmaceutical research. Recent studies have highlighted its potential as an anti-inflammatory agent and its ability to modulate various signaling pathways involved in cellular processes.
A study published in the Journal of Medicinal Chemistry reported that Benzoic acid, 4-(1H-indol-1-yl) exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This property makes it a promising candidate for the development of new anti-inflammatory drugs.
Furthermore, research has shown that Benzoic acid, 4-(1H-indol-1-yl) can modulate the activity of key enzymes involved in cellular metabolism and signaling pathways. For instance, it has been found to inhibit the activity of cyclooxygenase (COX) enzymes, which are crucial for prostaglandin synthesis and play a significant role in inflammation.
Potential Applications
The unique properties of Benzoic acid, 4-(1H-indol-1-yl) make it a valuable compound for various applications in pharmaceuticals and materials science. In the pharmaceutical industry, it has shown promise as a lead compound for developing new drugs targeting inflammatory diseases such as arthritis and inflammatory bowel disease (IBD).
Beyond its pharmaceutical applications, Benzoic acid, 4-(1H-indol-1-yl) has also been explored for its potential use in materials science. Its ability to form stable complexes with metal ions makes it a suitable candidate for developing new materials with enhanced properties. For example, recent studies have demonstrated that metal complexes derived from this compound exhibit improved thermal stability and mechanical strength compared to their parent materials.
Safety Considerations
Safety is a critical aspect when handling any chemical compound. While Benzoic acid, 4-(1H-indol-1-yl) is generally considered safe when used under appropriate conditions, it is essential to follow standard safety protocols during handling and storage. This includes wearing appropriate personal protective equipment (PPE) such as gloves and goggles, working in well-ventilated areas, and storing the compound in tightly sealed containers away from heat sources.
In conclusion, Benzoic acid, 4-(1H-indol-1-yl) (CAS No. 71935-16-5) is a multifaceted compound with significant potential in various fields. Its unique chemical structure and biological activities make it an attractive candidate for further research and development. As ongoing studies continue to uncover new properties and applications of this compound, it is likely to play an increasingly important role in advancing scientific knowledge and technological innovation.
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